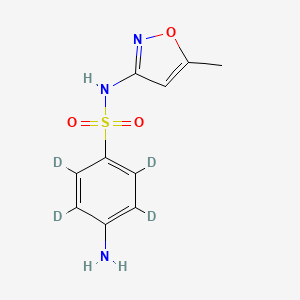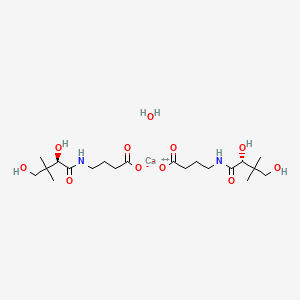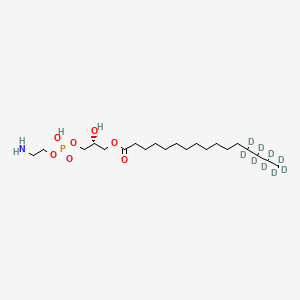
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is a deuterium-labeled lysophospholipid. It is a derivative of 1-palmitoyl-2-hydroxy-sn-glycero-3-PE, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard for the quantification of lysophosphoethanolamines in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Métodos De Preparación
The synthesis of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves the incorporation of deuterium into the parent compound, 1-palmitoyl-2-hydroxy-sn-glycero-3-PE. This can be achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of chloroform as a solvent, and the product is obtained as a crystalline solid .
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the general approach involves the use of stable heavy isotopes of hydrogen, carbon, and other elements to create deuterium-labeled compounds .
Análisis De Reacciones Químicas
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Lysophosphoethanolamines: It serves as an internal standard in GC-MS and LC-MS for the accurate quantification of lysophosphoethanolamines.
Lipid Biochemistry: It is used to study the roles of lipids in biological systems and their involvement in various diseases.
Drug Development: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE involves its role as a lysophospholipid. It interacts with various molecular targets and pathways, including:
Inhibition of L. donovani Promastigotes: It inhibits the growth of L.
Modulation of Lipid Metabolism: It affects lipid metabolism and has been shown to decrease serum levels in models of alcohol-induced liver injury and hepatocellular carcinoma.
Comparación Con Compuestos Similares
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PE is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. Similar compounds include:
1-Palmitoyl-2-hydroxy-sn-glycero-3-PE: The non-deuterated version of the compound.
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC: Another lysophospholipid with similar applications in lipid biochemistry and drug development.
1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC: A deuterium-labeled version of 1-Palmitoyl-2-hydroxy-sn-glycero-3-PC.
These compounds share similar structures and functions but differ in their specific applications and labeling.
Propiedades
Fórmula molecular |
C21H44NO7P |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
YVYMBNSKXOXSKW-PVZKQBCSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



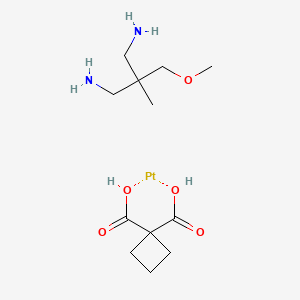
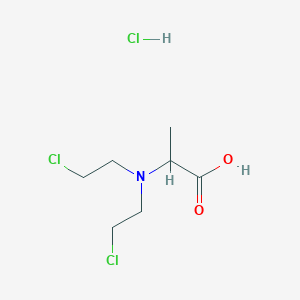
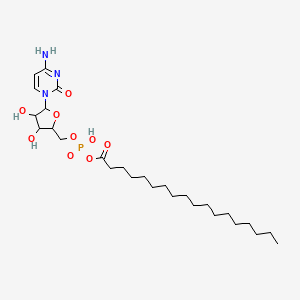
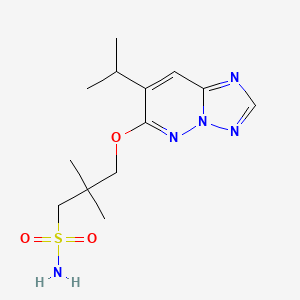

![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
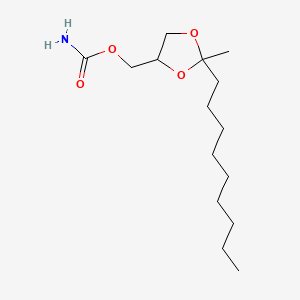
![3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-benzamide](/img/structure/B10782627.png)


